

A Comparative Guide to the Bioactivity of Tetrahydroisoquinoline and Tetrahydroquinoline Scaffolds

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroisoquinolin-5-ol

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The tetrahydroisoquinoline (THIQ) and tetrahydroquinoline (THQ) scaffolds are privileged heterocyclic motifs that form the core of a vast number of biologically active natural products and synthetic compounds. Their rigid, three-dimensional structures provide a versatile framework for the development of novel therapeutic agents. This guide offers an objective comparison of the bioactivity of these two scaffolds, supported by experimental data, to aid researchers in drug discovery and development.

Overview of Bioactivities

Both THIQ and THQ derivatives exhibit a broad spectrum of pharmacological activities.^{[1][2][3][4][5]} THIQs are extensively studied for their antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[1][6][7][8][9][10]} Notably, the THIQ alkaloid trabectedin is an approved anticancer drug.^{[8][11]} THQ derivatives have also demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.^{[2][12][13]} Furthermore, derivatives of both scaffolds have been investigated as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, highlighting their potential in treating central nervous system disorders.^{[14][15][16][17][18][19]}

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of representative tetrahydroisoquinoline and tetrahydroquinoline derivatives.

Table 1: Anticancer Activity

Scaffold	Compound	Cancer Cell Line	Assay	IC50	Reference
THIQ	Compound 20 (Phthalascidin analog)	Ketr3, BEL-7402, BGC-823, KB, HCT-8, MCF-7, HeLa, A2780, A549, HT-1080	Not Specified	Good broad-spectrum activity	[20]
THIQ	GM-3-18	Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)	KRas Inhibition	0.9 - 10.7 μ M	[8]
THIQ	Compound 5n	Not Specified	Tubulin Polymerization Inhibition	Not Specified (Optimal bioactivity)	[21]
THQ	Compound 24, 39, 40, 42, 45, 46	HT29 (Colon), HepG2 (Hepatocellular), MCF7 (Breast)	Cytotoxicity	Remarkable activity	[2]
THQ	Compound 20d	HCT-116 (Colorectal)	Antiproliferative	Micromolar concentrations	[12]
THQ	Compound 18s	MGC-803	LSD1 Inhibition	55 nM	[22]
THQ	Compound 18x	MGC-803	LSD1 Inhibition	540 nM	[22]

Table 2: Antimicrobial Activity

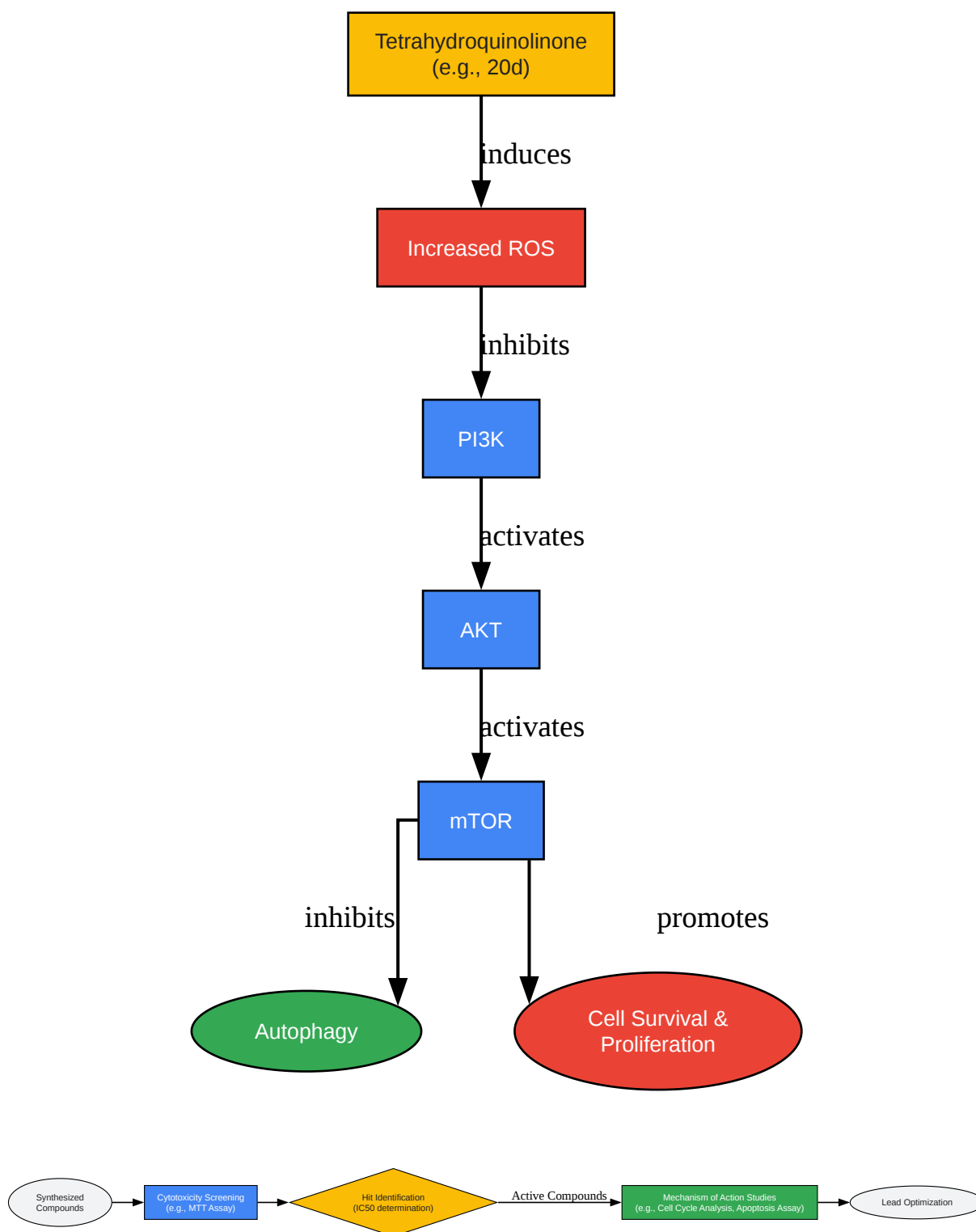
Scaffold	Compound	Microorganism	Assay	MIC	Reference
THIQ	Dipeptide Conjugate 7c	C. albicans	Antifungal	166 μ M	[23]
THIQ	Dipeptide Conjugate 7g	A. niger	Antifungal	166 μ M	[23]
THIQ	Compound 5a	B. cereus, S. aureus, P. aeruginosa, E. coli	Antibacterial	7.0 - 9.0 μ g/mL	[24]
THQ	Not Specified	Various Bacteria	Antibacterial	Not Specified	[2] [13]

Table 3: Neuroreceptor Binding Affinity

Scaffold	Compound	Receptor	Assay	Ki	Reference
THIQ	Compound 31	Dopamine D3	Radioligand Binding	pKi 8.4 (150-fold selectivity over D2)	[16]
THIQ	Compound 5s	Dopamine D3	Radioligand Binding	1.2 nM	[15] [25]
THIQ	Compound 5t	Dopamine D3	Radioligand Binding	3.4 nM	[15] [25]
THIQ	Compound 4h	Dopamine D3	Radioligand Binding	4.4 nM	[18]
THQ	Compound 18	Dopamine D2	[3H]spiperone Displacement	Potent	[14]
THQ	Compound 16	Dopamine D2	[3H]spiperone Displacement	Potent	[14]
THQ	Compound 4c	Serotonin 5-HT7	Radioligand Binding	6.3 nM	[17]

Signaling Pathways and Experimental Workflows

The biological activities of tetrahydroisoquinoline and tetrahydroquinoline derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anticancer effects of some tetrahydroquinolinones have been attributed to the induction of autophagy via the PI3K/AKT/mTOR signaling pathway.[\[12\]](#)[\[26\]](#)



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